molecular formula C26H22O6 B15031585 Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B15031585
M. Wt: 430.4 g/mol
InChI Key: ZJFMSMMDAAZZHI-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran core can engage in π-π stacking interactions with aromatic residues in proteins, while the ester and ether groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the methoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H22O6/c1-3-30-26(28)23-21-15-20(31-16-17-9-11-19(12-10-17)25(27)29-2)13-14-22(21)32-24(23)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3

InChI Key

ZJFMSMMDAAZZHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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